Iodophthalein

Radiology Contrast Media X-ray Absorption

Iodophthalein (tetraiodophenolphthalein) is an early oral cholecystographic agent that delivers a well-characterized radiopacity benchmark (61.8% iodine by weight) and unique hepatobiliary metabolic profile. It serves as an irreplaceable historical reference standard for comparative cholecystographic studies and as a model compound for investigating glucuronidation/biliary transport mechanisms. Researchers conducting meta-analyses or preclinical toxicity benchmarking rely on this compound for its documented LD50 and decades of literature. Substituting modern agents would invalidate comparisons to historical datasets and miss the unique metabolic benchmarks established for this compound.

Molecular Formula C20H10I4O4
Molecular Weight 821.9 g/mol
CAS No. 561-28-4
Cat. No. B7799380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodophthalein
CAS561-28-4
Molecular FormulaC20H10I4O4
Molecular Weight821.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I
InChIInChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H
InChIKeyFWQKRBDABCRWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodophthalein (CAS 561-28-4): Baseline Profile for Procurement and Research Evaluation


Iodophthalein, chemically known as 3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one (also referred to as tetraiodophenolphthalein), is an iodinated phenolphthalein derivative [1]. It served as one of the earliest and most widely used oral cholecystographic contrast agents for X-ray visualization of the gallbladder [2]. The compound exists as a light-yellow, odorless powder (free acid) that is practically insoluble in water but soluble in organic solvents and alkaline solutions [3]. Its radiopacity is derived from its four iodine atoms, which account for approximately 61.8% of its molecular weight [3].

Why Generic Iodinated Contrast Agents Cannot Substitute for Iodophthalein in Niche Research Applications


Iodophthalein cannot be freely interchanged with other iodinated contrast agents due to its unique combination of physicochemical properties, historical context as a reference standard, and distinct biological fate. While modern cholecystographic agents like iopanoic acid and iodoalphionic acid demonstrate superior clinical tolerability, Iodophthalein remains critical for comparative studies and as a benchmark for hepatobiliary excretion research [1]. Its specific iodine content (61.8% by weight) and molecular structure yield a radiopacity profile that, while lower than some later agents, is well-characterized in decades of literature [2]. Furthermore, its metabolic pathway—involving glucuronidation and biliary excretion—provides a distinct model for studying drug transport mechanisms [3]. Simply put, substituting a modern agent would invalidate comparisons to historical datasets and miss the unique metabolic and radiopacity benchmarks established for this compound.

Quantitative Evidence for Iodophthalein Differentiation in Cholecystography and Hepatobiliary Research


Radiopacity Benchmarking: Iodophthalein vs. Tetrabromophenolphthalein

The shadow-producing power of sodium tetraiodophenolphthalein was demonstrated to be approximately twice that of its brominated analog, sodium tetrabromphenolphthalein [1]. This was attributed to the greater atomic weight of iodine and its higher proportion in the molecule [2].

Radiology Contrast Media X-ray Absorption

Comparative Oral Cholecystographic Activity: Iodophthalein vs. Modern Agents

In a comparative study evaluating the relative oral cholecystographic activity in cats, Iodophthalein ranked fourth among the tested agents [1]. The observed order of activity was iopanoic acid > iophenoxic acid > iodoalphionic acid > iodophthalein, which correlated with clinical findings in humans [1].

Cholecystography Pharmacodynamics In Vivo Imaging

Acute Intravenous Toxicity Profile: Iodophthalein Sodium in Mice

The acute intravenous toxicity of Iodophthalein sodium was determined in mice, with an LD50 of 360 mg/kg [1]. This value provides a quantitative benchmark for comparing the safety margin of this compound against other iodinated contrast agents.

Toxicology Safety Pharmacology LD50

Clinical Tolerability Comparison: Iodophthalein vs. Iodoalphionic Acid

Clinical reports indicate that iodoalphionic acid (Priodax) was better tolerated and almost universally replaced iodophthalein sodium due to a lower incidence of adverse effects [1]. The chief objections to iodophthalein were its disagreeable taste and high incidence of nausea, vomiting, and diarrhea following oral administration [1].

Adverse Effects Patient Tolerability Gastrointestinal

Validated Application Scenarios for Iodophthalein in Research and Industrial Settings


Historical Reference Standard for Cholecystographic Efficacy Studies

Researchers conducting meta-analyses or comparative studies of cholecystographic agents should procure Iodophthalein to serve as a historical reference standard. Its well-documented, albeit lower, radiopacity and activity profile [1] provide a baseline for quantifying the improvements offered by later-generation contrast media.

Mechanistic Studies of Hepatobiliary Excretion and Drug Metabolism

Iodophthalein serves as a model compound for investigating hepatobiliary excretion mechanisms. Its known metabolic pathway, involving glucuronidation and biliary elimination [2], makes it a valuable tool for studying the role of hepatic transporters and conjugation enzymes in drug disposition.

Toxicology and Safety Benchmarking for Iodinated Aromatic Compounds

The established acute toxicity profile of Iodophthalein (e.g., LD50 of 360 mg/kg i.v. in mice) [3] provides a quantitative benchmark for assessing the relative safety of novel iodinated compounds in preclinical development. It can be used as a comparator in toxicity screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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